5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide - 321385-67-5

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

Catalog Number: EVT-3172501
CAS Number: 321385-67-5
Molecular Formula: C14H15Cl2N3O2
Molecular Weight: 328.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{5-[1-(2,4-Dichlorophenoxy)ethyl]-1,3,4-thiodiazol-2-yl}-N′-aroyl Thioureas

  • Relevance: These compounds share the core 5-[1-(2,4-dichlorophenoxy)ethyl] structural feature with the target compound, 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide. The primary difference lies in the replacement of the pyrazole-1-carboxamide group in the target compound with a 1,3,4-thiodiazol-2-yl-thiourea moiety in these related compounds. []

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: This compound, also known as SR141716A or rimonabant, acts as a potent and selective antagonist for the cannabinoid CB1 receptor. It gained attention for its potential in treating obesity but faced withdrawal due to psychiatric side effects. Studies have extensively investigated its structure-activity relationships, conformational properties, and molecular interactions with the CB1 receptor. [, , , , , ]
  • Relevance: This compound and the target compound, 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, belong to the same class of pyrazole-3-carboxamide derivatives. Structural similarities include the presence of a substituted phenyl ring at position 1 of the pyrazole ring and a carboxamide group at position 3. While SR141716A features a piperidinyl amide and additional substitutions on the pyrazole ring, the target compound incorporates an N-ethyl amide and a 5-[1-(2,4-dichlorophenoxy)ethyl] substituent. [, , , , , ]

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 stands out as a potent and selective antagonist of the CB1 cannabinoid receptor. Preclinical studies demonstrated its effectiveness in reducing ethanol and sucrose consumption and decreasing food intake, highlighting its potential in addressing obesity and related conditions. []
  • Relevance: Both SR147778 and the target compound, 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, fall under the category of 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide derivatives. Similarities include the presence of a 2,4-dichlorophenyl ring at position 1 and a carboxamide group at position 3 of the pyrazole ring. The key distinction lies in the substitution pattern at position 5, with SR147778 having a 4-bromophenyl group and an ethyl substituent, while the target compound contains a 5-[1-(2,4-dichlorophenoxy)ethyl] group. []

2-[5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

  • Compound Description: Derived from an active metabolite, BPR-890 functions as a potent and selective CB1 receptor inverse agonist. Notably, it demonstrated significant efficacy in reducing obesity in diet-induced obese mice. This highlights the exploration of structural modifications around the pyrazole core to enhance CB1 receptor activity and selectivity. []
  • Relevance: This compound shares the 1-(2,4-dichlorophenyl)-4-ethyl-5-(4-substituted phenyl)-1H-pyrazole scaffold with the target compound. Despite the different substituent at the para position of the phenyl ring at position 5 of pyrazole, and the replacement of the carboxamide group in 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide with a 1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione group in BPR-890, both compounds belong to the same class of pyrazole derivatives. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: Identified as a peripherally restricted CB1 receptor antagonist, this compound emerged from efforts to develop therapeutics for obesity and related metabolic disorders. Notably, it displayed significant weight-loss efficacy in diet-induced obese mice, underscoring the therapeutic potential of targeting peripheral CB1 receptors. []
  • Relevance: This compound and the target compound, 5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, belong to the same class of 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide derivatives. While both compounds share a common 1-(2,4-dichlorophenyl)pyrazole core and a carboxamide substituent at the 3-position, they diverge in their substituents at the 5-position. The related compound incorporates a thiophene ring connected via an ethynyl linker to a trifluoromethyl-substituted phenyl ring, while the target compound features a [1-(2,4-dichlorophenoxy)ethyl] group at the 5-position of the pyrazole ring. []

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

  • Compound Description: Developed as a potential radioligand for positron emission tomography (PET) imaging of the CB1 receptor in the brain, JHU75528 exhibits high binding affinity for the receptor. Its lower lipophilicity compared to other CB1 ligands makes it a promising candidate for studying CB1 receptor distribution and function in vivo. []

Properties

CAS Number

321385-67-5

Product Name

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

InChI

InChI=1S/C14H15Cl2N3O2/c1-3-17-14(20)19-12(6-7-18-19)9(2)21-13-5-4-10(15)8-11(13)16/h4-9H,3H2,1-2H3,(H,17,20)

InChI Key

IOBVAVKAHDZEHW-UHFFFAOYSA-N

SMILES

CCNC(=O)N1C(=CC=N1)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCNC(=O)N1C(=CC=N1)C(C)OC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.